Di-sec-butyl fluorophosphate

Description

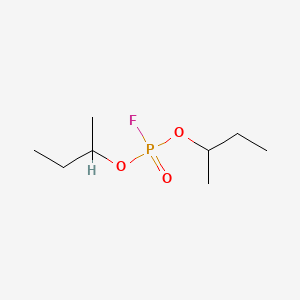

Structure

2D Structure

3D Structure

Properties

CAS No. |

625-17-2 |

|---|---|

Molecular Formula |

C8H18FO3P |

Molecular Weight |

212.20 g/mol |

IUPAC Name |

2-[butan-2-yloxy(fluoro)phosphoryl]oxybutane |

InChI |

InChI=1S/C8H18FO3P/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 |

InChI Key |

JZZAQBZVRYPEAM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OP(=O)(OC(C)CC)F |

Origin of Product |

United States |

Synthetic Strategies and Chemical Characterization of Di Sec Butyl Fluorophosphate and Its Analogues

Methodologies for Phosphorus-Fluorine Bond Formation

The creation of a stable P-F bond is a cornerstone of synthesizing fluorophosphates. This bond is typically strong and imparts unique chemical properties to the molecule. Various strategies have been developed to introduce fluorine onto a pentavalent phosphorus atom, ranging from classical substitution reactions to modern, highly efficient protocols.

Phosphorimidazolide reagents serve as activated phosphorus species that facilitate the introduction of various functional groups, including fluoride (B91410). The synthesis of pyrophosphopeptides has been achieved using benzyl-protected phosphorimidazolide (P-imidazolide) reagents. researchgate.netnih.gov These reagents convert phosphopeptide substrates into their pyrophosphorylated forms, demonstrating their utility in forming P-O-P bonds. researchgate.netnih.gov This activation principle can be extended to the synthesis of fluorophosphates. By reacting a suitable dialkyl phosphite (B83602) with an imidazolide (B1226674) activating agent, a phosphorimidazolide intermediate is formed. This intermediate is highly susceptible to nucleophilic attack. Subsequent reaction with a fluoride source, such as an alkali metal fluoride or an ammonium (B1175870) fluoride salt, would lead to the displacement of the imidazole (B134444) group and the formation of the desired P-F bond. This method offers a pathway to fluorophosphates under relatively mild conditions.

Tetra-n-butylammonium fluoride (TBAF) is a widely used reagent in organic synthesis, valued as a soluble and highly nucleophilic source of "naked" fluoride ions. nih.govnih.govmdpi.com Its high reactivity makes it an effective fluorinating agent in phosphorylation reactions. TBAF has been shown to remarkably accelerate N9-alkylation of purine (B94841) rings with organic halides at room temperature, showcasing its ability to activate substrates and promote nucleophilic substitution. nih.gov In the context of fluorophosphate (B79755) synthesis, TBAF can be used to convert a dialkyl phosphorochloridate or another suitable leaving group on the phosphorus atom to the corresponding fluorophosphate. The mechanism involves the nucleophilic attack of the fluoride ion on the electrophilic phosphorus center. Studies have demonstrated the superior performance of anhydrous TBAF in SNAr reactions, such as the fluorodenitration of nitroarenes and the direct fluorination of alkyl tosylates, achieving nearly quantitative yields in minutes. mdpi.com The use of TBAF provides a homogeneous reaction medium, often allowing for milder conditions and shorter reaction times compared to heterogeneous reactions with metal fluorides.

Direct fluorination involves the reaction of a phosphorus precursor directly with a fluorinating agent. This approach is often efficient and features high atom economy. google.com A common method involves the substitution of a chlorine atom in a phosphoryl chloride precursor with fluorine. For instance, the synthesis of the analogous compound Diisopropylfluorophosphate (DFP) can be achieved by reacting diisopropyl phosphorodichloridate with sodium fluoride. researchgate.net

A more recent direct synthesis method allows for the preparation of various aryl, alkyl, or alkoxy phosphoryl fluorides from the corresponding disubstituted phosphorus oxides or disubstituted phosphoric acids. google.com This one-pot procedure involves reacting the phosphorus reagent with sodium fluoride and trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide. google.com This method avoids the need for pre-functionalization of the phosphorus reagent, thereby shortening the synthetic sequence and reducing the generation of toxic byproducts. google.com The reaction conditions are outlined in the table below.

| Reactants | Reagents | Solvent | Temperature | Time |

| Disubstituted Phosphorus Oxide or Phosphoric Acid | Sodium Fluoride, Trifluoroacetic Anhydride | Dimethyl Sulfoxide | 60 to 120 °C | 8 to 15 hours |

A significant advancement in the formation of P(V)-F bonds is the use of sulfone iminium fluoride (SIF) reagents. brynmawr.edubrynmawr.edu These reagents promote the rapid and efficient deoxyfluorination of phosphinic acids, phosphonic acids, and phosphates to their corresponding phosphoryl fluorides. organic-chemistry.orgacs.org The reaction is characterized by its exceptionally fast kinetics, often reaching completion in just 60 seconds at room temperature, with excellent yields and a broad substrate scope. brynmawr.edubrynmawr.edu This method is performed on the benchtop without the need for anhydrous or inert atmospheric conditions, highlighting its practicality. organic-chemistry.org The SIF reagent can also be used to synthesize P(V)-F products from secondary phosphine (B1218219) oxides. brynmawr.edu

The general transformation involves treating the phosphinic acid with the SIF reagent in the presence of a base like triethylamine (B128534) (NEt3) in a solvent such as acetonitrile. organic-chemistry.org The table below summarizes the results for the deoxyfluorination of various phosphinic acids using this method. brynmawr.eduorganic-chemistry.org

| Substrate | Product | Yield | Reaction Time |

| Diphenylphosphinic acid | Diphenylphosphinic fluoride | 99% | 60 s |

| Bis(4-fluorophenyl)phosphinic acid | Bis(4-fluorophenyl)phosphinic fluoride | 99% | 60 s |

| Bis(p-tolyl)phosphinic acid | Bis(p-tolyl)phosphinic fluoride | 99% | 60 s |

| Dibenzylphosphinic acid | Dibenzylphosphinic fluoride | 94% | 60 s |

| Methyl(phenyl)phosphinic acid | Methyl(phenyl)phosphinic fluoride | 98% | 60 s |

Synthetic Routes for Sec-butyl Containing Organophosphates as Precursors or Analogues

The synthesis of Di-sec-butyl fluorophosphate requires the incorporation of two sec-butyl groups onto the phosphorus backbone. This is typically achieved by synthesizing a suitable precursor, such as di-sec-butyl phosphite or di-sec-butyl phosphorochloridate, which can then be fluorinated.

Alkylation reactions are fundamental to the synthesis of organophosphonates, which are important precursors and analogues. The Michaelis–Arbuzov and Michaelis–Becker reactions are classic methods for forming phosphorus-carbon bonds. beilstein-journals.org For the synthesis of dialkyl phosphonates containing sec-butyl esters, the key step is typically an esterification or transesterification.

The synthesis of a precursor like di-sec-butyl phosphite can be achieved through the reaction of phosphorus trichloride (B1173362) with sec-butanol. The resulting di-sec-butyl phosphite can then be oxidized and subsequently fluorinated. Alternatively, phosphoryl chloride (POCl₃) can be reacted with two equivalents of sec-butanol to form di-sec-butyl phosphorochloridate. This intermediate is then ready for fluorination using one of the methods described in section 2.1.

The McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS), is a well-established method for the dealkylation of dialkyl phosphonate (B1237965) esters to form phosphonic acids. researchgate.netd-nb.info While this is a dealkylation method, the underlying principles of silylating the phosphonate oxygen are relevant to the manipulation of alkyl groups on phosphorus centers. beilstein-journals.org The reaction efficiently cleaves simple alkyl esters (methyl, ethyl, isopropyl) and is compatible with a wide range of functional groups. beilstein-journals.orgnih.gov This highlights the chemical strategies available for modifying the alkyl substituents on organophosphate compounds during the synthesis of complex analogues.

Advanced Chemical Characterization Techniques for Fluorophosphate Research

The unambiguous characterization and structural elucidation of this compound and its analogues are paramount for understanding their chemical properties and reactivity. Advanced analytical techniques provide the necessary precision and detail for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools in this context, offering complementary information regarding molecular structure, connectivity, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for the structural analysis of organophosphorus compounds. rice.eduslideshare.netslideshare.net The presence of NMR-active nuclei such as Fluorine-19 (¹⁹F) and Phosphorus-31 (³¹P), both with 100% natural abundance and a nuclear spin of ½, makes NMR particularly well-suited for characterizing fluorophosphates. wikipedia.orgwikipedia.org

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for identifying and characterizing fluorine-containing compounds. wikipedia.org Its utility stems from the high receptivity of the ¹⁹F nucleus and a wide chemical shift range, which is significantly larger than that of proton (¹H) NMR. wikipedia.orghuji.ac.il This large dispersion minimizes the likelihood of signal overlap, even in complex mixtures, making spectral interpretation more straightforward. thermofisher.comnih.gov

In the context of this compound, the ¹⁹F NMR spectrum provides a direct probe of the fluorine atom's local electronic environment. The chemical shift of the fluorine nucleus is highly sensitive to changes in its surroundings, including bonding and the presence of nearby functional groups. alfa-chemistry.combiophysics.org This sensitivity allows ¹⁹F NMR to be used as a molecular probe to study interactions and structural modifications. For instance, any reaction involving the P-F bond would result in a significant change in the ¹⁹F chemical shift, making it an excellent tool for monitoring such transformations.

The coupling between the fluorine and phosphorus nuclei (¹JPF) provides crucial structural information, confirming the direct bond between these two atoms. The magnitude of this coupling constant is characteristic of fluorophosphate compounds. Long-range couplings between fluorine and protons (ⁿJHF) in the sec-butyl groups can also be observed, further aiding in the complete structural assignment. wikipedia.orghuji.ac.il

Table 1: Representative ¹⁹F NMR Data for Fluorophosphate Compounds

| Compound Type | Typical ¹⁹F Chemical Shift Range (ppm) | Typical ¹JPF Coupling Constant (Hz) | Reference |

|---|---|---|---|

| Alkyl Fluorophosphates | -60 to -80 | 900 - 1200 | wikipedia.orgucsb.edu |

| Aryl Fluorophosphates | -50 to -70 | 950 - 1150 | ucsb.edu |

| Acyl Fluorides (F-C=O) | +20 to -70 | N/A | ucsb.edu |

Note: Chemical shifts are referenced to CFCl₃. The specific values for this compound would depend on the solvent and experimental conditions.

Phosphorus-31 (³¹P) NMR spectroscopy is a powerful and direct method for characterizing organophosphorus compounds and monitoring the progress of their synthesis. nih.govresearchgate.netcitedrive.comoxinst.com The ³¹P nucleus has a 100% natural abundance and a high gyromagnetic ratio, resulting in excellent NMR sensitivity and sharp signals. rice.eduwikipedia.orgmdpi.com The technique benefits from a very broad chemical shift range, which allows for clear differentiation between various phosphorus-containing species, such as starting materials, intermediates, and final products. mdpi.comhuji.ac.il

For the synthesis of this compound, ³¹P NMR is an ideal tool for reaction monitoring. nih.govresearchgate.netcitedrive.com The disappearance of the signal corresponding to the phosphorus-containing starting material and the concurrent appearance of a new signal in the characteristic region for fluorophosphates would indicate the progression of the reaction. The final product, this compound, would exhibit a distinct doublet in the ³¹P NMR spectrum due to the strong one-bond coupling to the fluorine atom (¹JPF). This characteristic splitting pattern provides unambiguous confirmation of the P-F bond's presence. huji.ac.il

Quantitative ³¹P NMR (qNMR) can also be employed to determine the purity of the final product without the need for a specific reference standard of the analyte itself, by using a certified internal standard. mdpi.com This makes it a valuable tool for final product analysis and quality control.

Table 2: Representative ³¹P NMR Chemical Shift Data

| Phosphorus Compound Type | Typical ³¹P Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Phosphine Oxides (R₃P=O) | +20 to +110 | researchgate.net |

| Phosphates (RO)₃P=O | +5 to -20 | rice.edu |

| Phosphonates (RO)₂(R')P=O | 0 to +35 | rice.edu |

| Fluorophosphates (RO)₂(F)P=O | -10 to -40 (doublet) | wikipedia.orgresearchgate.net |

Note: Chemical shifts are typically referenced to 85% H₃PO₄. The multiplicity is not indicated unless it is a defining characteristic.

Mass Spectrometry-Based Characterization (e.g., Liquid Chromatography-Mass Spectrometry)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC), LC-MS becomes a highly sensitive and specific method for the analysis of complex mixtures and the definitive identification of target compounds like this compound. nih.govmdpi.comacs.org

LC-MS analysis begins with the separation of the compound from any impurities or byproducts using an LC column. The eluent is then introduced into the mass spectrometer's ion source. For organophosphorus compounds, electrospray ionization (ESI) is a commonly used soft ionization technique that can generate protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound, confirming its composition.

Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable data for structural confirmation. For this compound, expected fragmentation pathways would involve the loss of the sec-butyl groups or the fluorine atom, which can be used to piece together the molecule's structure. Analysis in Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity for quantitative studies. nih.gov

Table 3: Expected Ions in Mass Spectrometry of this compound

| Ion | Description | Expected Information |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | Provides molecular weight |

| [M+Na]⁺ | Sodium adduct of the molecule | Confirms molecular weight |

| [M-C₄H₉]⁺ | Fragment from loss of a sec-butyl group | Structural information |

| [M-OC₄H₉]⁺ | Fragment from loss of a sec-butoxy group | Structural information |

Note: "M" represents the neutral this compound molecule. The exact fragmentation pattern would be determined experimentally.

Biochemical Mechanisms of Action and Molecular Interactions of Di Sec Butyl Fluorophosphate

Covalent Modification of Serine Hydrolases by Fluorophosphates

The fundamental mechanism by which Di-sec-butyl fluorophosphate (B79755) and related organophosphates inhibit serine hydrolases is through a chemical reaction that results in a stable, covalent bond with a crucial amino acid residue in the enzyme's active site. This process effectively renders the enzyme non-functional.

Serine hydrolases are characterized by the presence of a highly reactive serine residue within a catalytic triad (B1167595) in their active site. This serine acts as a nucleophile to attack the substrate, initiating the catalytic process. Di-sec-butyl fluorophosphate is designed to mimic the natural substrates of these enzymes. The phosphorus atom in the fluorophosphate is electrophilic and is readily attacked by the nucleophilic hydroxyl group of the active site serine residue.

This nucleophilic attack results in the displacement of the fluoride (B91410) ion, which is a good leaving group, and the formation of a stable covalent phosphate (B84403) ester bond between the di-sec-butyl phosphoryl group and the serine residue. This process is known as phosphorylation or phosphonylation of the enzyme. The reaction effectively transfers the di-sec-butyl phosphate moiety to the enzyme's active site.

The covalent bond formed between the di-sec-butyl phosphate group and the active site serine is exceptionally stable. This stability is the reason for the classification of this type of inhibition as irreversible. The resulting enzyme-inhibitor complex, known as a covalent adduct, does not readily undergo hydrolysis to regenerate the active enzyme.

In some cases, this inhibition can be reversed by strong nucleophiles, such as oximes, but this is often a slow process and is further complicated by a phenomenon known as "aging." Aging is a secondary process that can occur in the phosphorylated enzyme, where one of the sec-butyl groups is cleaved from the phosphorus atom. This dealkylation results in a negatively charged phosphate group that is even more resistant to hydrolysis and reactivation, leading to a truly permanent inactivation of the enzyme.

Interactions with Cholinesterase Enzymes

The most well-studied targets of organophosphorus compounds like this compound are the cholinesterase enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). These enzymes are critical for the regulation of the neurotransmitter acetylcholine (B1216132).

Acetylcholinesterase is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, which terminates the nerve impulse. Inhibition of AChE by this compound leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors throughout the nervous system.

The mechanism of AChE inhibition follows the general pathway of serine hydrolase inactivation. The active site serine of AChE attacks the phosphorus atom of this compound, leading to the formation of a di-sec-butyl-phosphorylated AChE adduct and the release of a fluoride ion. This covalent modification prevents the enzyme from binding to and hydrolyzing acetylcholine.

Due to the limited availability of specific kinetic data for this compound in the scientific literature, data for the closely related and extensively studied compound, Diisopropyl fluorophosphate (DFP), is presented below to illustrate the high potency of this class of inhibitors against AChE.

| Parameter | Value | Enzyme Source | Conditions |

|---|---|---|---|

| IC₅₀ | 0.78 ± 0.01 µM | Acute hippocampal slices | Ex vivo |

IC₅₀ represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The low micromolar value for DFP highlights the potent inhibitory effect of dialkyl fluorophosphates on AChE. nih.gov

Butyrylcholinesterase, also known as plasma cholinesterase, is another important target for organophosphorus compounds. While its physiological role is less clearly defined than that of AChE, it is known to hydrolyze a variety of choline (B1196258) esters and can also hydrolyze acetylcholine. BChE is considered a "scavenger" enzyme, as it can bind to and neutralize organophosphorus inhibitors before they reach their primary targets in the nervous system.

The inhibition of BChE by this compound proceeds through the same phosphorylation mechanism as with AChE. The active site serine of BChE attacks the fluorophosphate, resulting in a stable, inactive di-sec-butyl-phosphorylated enzyme. The structure-activity relationship for the inhibition of BChE by dialkyl phosphates suggests that the size and branching of the alkyl groups can influence the rate of inhibition.

Interaction with Other Serine Proteases and Hydrolytic Enzymes

The reactivity of this compound is not limited to cholinesterases. It has the potential to inhibit a wide range of other serine hydrolases that are involved in diverse physiological processes. This lack of absolute specificity can lead to a variety of biological effects beyond cholinergic toxicity.

Examples of other serine hydrolases that are known to be inhibited by fluorophosphates like DFP include:

Trypsin and Chymotrypsin: Digestive enzymes involved in protein breakdown.

Thrombin: A key enzyme in the blood coagulation cascade.

Factor D: A serine protease of the alternative complement pathway. nih.gov

Fatty Acid Amide Hydrolase (FAAH): An enzyme involved in the degradation of endocannabinoid signaling lipids.

Monoacylglycerol Lipase (MAGL): Another key enzyme in the endocannabinoid system.

The inhibition of these and other serine hydrolases by this compound would also occur via the formation of a covalent di-sec-butyl-phosphoryl-enzyme adduct at the active site serine. The broad reactivity of fluorophosphates across the serine hydrolase superfamily is a subject of ongoing research, with implications for understanding the full toxicological profile of these compounds and for the development of more specific inhibitors for therapeutic purposes.

Role of the Leaving Group in Phosphoryl Transfer Reactions and Enzymatic Hydrolysis

The chemical reactivity of organophosphates like this compound is significantly influenced by the nature of the leaving group. In this case, the fluoride atom serves as the leaving group. The efficiency of a leaving group is correlated with its stability as an anion. Due to its high electronegativity, fluoride is a competent leaving group. The phosphorus-fluorine (P-F) bond is inherently polarized, creating an electrophilic phosphorus center that is susceptible to nucleophilic attack.

The inhibition of serine hydrolases, such as acetylcholinesterase, by this compound occurs via a phosphoryl transfer reaction. The active site of these enzymes features a reactive serine residue whose hydroxyl group acts as a nucleophile, targeting the electrophilic phosphorus atom of the inhibitor. This interaction proceeds through a trigonal bipyramidal transition state. Subsequently, the P-F bond is cleaved, releasing the fluoride ion and forming a stable covalent phosphonyl-enzyme complex. This process effectively inactivates the enzyme.

The rate of this phosphorylation is dependent on the properties of the leaving group. Generally, a more stable leaving group, corresponding to a lower pKa of its conjugate acid, results in a faster inhibition rate. Hydrofluoric acid (HF), the conjugate acid of fluoride, has a pKa of approximately 3.2, indicating that fluoride is a relatively good leaving group and contributes to the high reactivity of fluorophosphates.

Enzymatic hydrolysis can, in principle, regenerate the active enzyme by cleaving the phosphonyl-enzyme bond. However, the fluoride leaving group also plays a role in the subsequent "aging" process. Aging involves the dealkylation of one of the sec-butyl groups, which further stabilizes the inhibited enzyme complex, often rendering the inhibition irreversible. The characteristics of the leaving group can influence the rate at which aging occurs. The product of hydrolysis, the fluoride ion, can also inhibit the activity of hydrolyzing enzymes, a factor that can be mitigated by certain buffer compounds.

| Property | Description | Significance in Phosphoryl Transfer |

| Leaving Group | Fluoride (F⁻) | Good leaving group due to high electronegativity and stability. |

| Electrophilic Center | Phosphorus (P) | Partial positive charge makes it susceptible to nucleophilic attack. |

| Nucleophile | Serine Hydroxyl (-OH) | Located in the active site of target enzymes. |

| Transition State | Trigonal Bipyramidal | Intermediate geometry during the phosphoryl transfer reaction. |

| Enzyme-Inhibitor Complex | Covalent Phosphonyl-Enzyme Adduct | Stable complex that results in enzyme inactivation. |

| Hydrolysis Product | Fluoride Ion (F⁻) | Can inhibit the hydrolytic enzymes responsible for detoxification. |

Stereochemical Aspects of Enzyme-Fluorophosphate Interactions and Substrate Specificity

The phosphorus atom in this compound is a chiral center, meaning the compound exists as a pair of enantiomers. This chirality is a critical factor in its interaction with enzymes, which are themselves chiral and possess highly specific three-dimensional active sites.

The stereoselectivity of enzymes often leads to significant differences in the inhibitory potency of the enantiomers of chiral organophosphates. One enantiomer typically binds with a much higher affinity and/or reacts more rapidly with the active site serine than the other. This specificity is dictated by the precise steric and electronic complementarity between the inhibitor and the enzyme's active site. The bulky sec-butyl groups of this compound will have distinct interactions within the binding pocket, and the spatial arrangement of these groups relative to the phosphorus center and the fluoride leaving group determines the efficiency of the phosphorylation.

For many organophosphate nerve agents, which are also chiral phosphorus compounds, it has been shown that the SP-enantiomers are significantly more toxic than the RP-enantiomers due to their more effective inhibition of acetylcholinesterase. This highlights the profound impact of stereochemistry on biological activity. While the wild-type phosphotriesterase (PTE), an enzyme capable of detoxifying organophosphates, preferentially hydrolyzes the less toxic RP-enantiomers, mutations can be introduced to alter this stereochemical preference.

The stereochemical configuration of the inhibitor can also affect the rate of the aging process. The dealkylation reaction of aging occurs within the chiral environment of the enzyme's active site, and thus, the rate can differ between the two enantiomers of the bound inhibitor. This has implications for the potential for reactivation of the inhibited enzyme.

| Factor | Description | Impact on Enzyme Interaction |

| Chirality | The phosphorus center of this compound is chiral, leading to two enantiomers. | Enzymes, being chiral, exhibit stereospecificity, leading to differential inhibition by the enantiomers. |

| Enantiomeric Potency | One enantiomer is often a significantly more potent inhibitor than the other. | The "eutomer" (more active enantiomer) fits better into the enzyme's active site, leading to a faster rate of phosphorylation. |

| Substrate Specificity | The three-dimensional structure of the enzyme's active site dictates which enantiomer binds more effectively. | Minor changes in the inhibitor's structure or the enzyme's active site can alter stereoselectivity. |

| Aging Process | The subsequent dealkylation of the inhibited enzyme can also be stereoselective. | The rate of aging may differ between the enzyme complexes formed with the two enantiomers. |

Enzymatic Inhibition and Reactivation Studies with Di Sec Butyl Fluorophosphate Analogues

In Vitro Inhibition Kinetics and Binding Dynamics

The inhibition of cholinesterases by organophosphorus compounds like Di-sec-butyl fluorophosphate (B79755) is a complex process governed by various kinetic parameters. Understanding these dynamics is fundamental to elucidating their mechanism of action.

Determination of Bimolecular Inhibition Rate Constants

The potency of an irreversible inhibitor is quantified by its bimolecular inhibition rate constant (kᵢ). This constant reflects the rate at which the inhibitor inactivates the target enzyme. For organophosphorus compounds, a higher kᵢ value indicates a more potent inhibitor. While specific data for Di-sec-butyl fluorophosphate is limited in publicly available literature, extensive research on its close analogue, Di-isopropylfluorophosphate (DFP), provides valuable insights.

The bimolecular rate constant for the inhibition of fetal bovine serum acetylcholinesterase by DFP has been determined to be approximately 7.7 x 10⁴ M⁻¹ min⁻¹ nih.gov. This value is comparable to those of other organophosphorus inhibitors. The determination of kᵢ is crucial for comparing the inhibitory potential of different compounds and for structure-activity relationship studies.

Table 1: Bimolecular Inhibition Rate Constants for Selected Organophosphorus Compounds against Acetylcholinesterase

| Compound | Enzyme Source | kᵢ (M⁻¹ min⁻¹) |

|---|---|---|

| Di-isopropylfluorophosphate (DFP) | Fetal Bovine Serum | 7.7 x 10⁴ nih.gov |

| Paraoxon | Human Erythrocyte | 1.1 x 10⁵ |

| Sarin (B92409) | Electric Eel | 1.5 x 10⁷ |

Note: This table includes data for DFP, a close analogue of this compound, to provide a comparative context for inhibitory potency.

Enzyme Concentration Dependencies in Inhibition Assays

In the study of enzyme inhibition, the relative concentrations of the enzyme and the inhibitor are critical. For irreversible inhibitors like this compound, the inhibition process is time-dependent and follows pseudo-first-order kinetics when the inhibitor concentration is in large excess compared to the enzyme concentration.

Under these conditions, the observed rate of inhibition is directly proportional to the inhibitor concentration. This relationship is fundamental for the accurate determination of the bimolecular inhibition rate constant (kᵢ). It is essential to control the enzyme concentration in in vitro assays to ensure that the assumptions of the kinetic models are met, allowing for reliable calculation of kinetic parameters.

Effects of pH and Solvent Isotope on Enzymatic Activity

The activity of enzymes, including cholinesterases, is significantly influenced by pH. The catalytic activity of acetylcholinesterase, for instance, is dependent on the ionization states of key amino acid residues in its active site, particularly a histidine residue in the catalytic triad (B1167595). The optimal pH for acetylcholinesterase activity is typically around 8.0. Deviations from this optimal pH can lead to a decrease in enzyme activity due to changes in the protonation state of catalytic residues. The hydrolysis of the substrate by the enzyme is generally pH-dependent, with the rate often following a bell-shaped curve as a function of pH libretexts.org.

Solvent isotope effects, studied by replacing H₂O with deuterium (B1214612) oxide (D₂O), can provide insights into the reaction mechanism, particularly the involvement of proton transfer in the rate-determining step. For acetylcholinesterase-catalyzed hydrolysis, a solvent deuterium isotope effect of approximately 2.4 has been observed for the catalytic rate constant (k_cat), suggesting that proton transfer is involved in the rate-limiting step of the reaction mdpi.com. In the context of inhibition by organophosphates, solvent isotope effects can help to elucidate the mechanism of the phosphorylation and aging processes. Studies on the reactions of organophosphorylated acetylcholinesterase have shown that solvent D₂O isotope effects on the aging reaction rate constant are close to 1.0, indicating that proton transfer is not rate-limiting in this step mdpi.com.

Enzyme Reactivation Mechanisms of Fluorophosphate-Inhibited Enzymes

The inhibition of cholinesterases by organophosphorus compounds, while potent, can in some cases be reversed. The study of reactivation mechanisms is crucial for the development of antidotes.

Oxime-Mediated Nucleophilic Reactivation

A key strategy for reversing the inhibition of cholinesterases by organophosphorus compounds is the use of nucleophilic reactivating agents, most notably oximes. These molecules are capable of displacing the phosphoryl group from the active site serine of the inhibited enzyme, thereby restoring its catalytic function.

The effectiveness of an oxime as a reactivator depends on its chemical structure, its ability to bind to the inhibited enzyme, and the nature of the organophosphorus inhibitor. The reactivation process is a chemical reaction with its own kinetics, which can be quantified by a reactivation rate constant. For DFP-inhibited acetylcholinesterase, the regeneration by pralidoxime (B1201516) (2-PAM) has a bimolecular regeneration rate constant (kᵣ) of 14.7 M⁻¹ min⁻¹ nih.gov.

Table 2: Reactivation of DFP-Inhibited Acetylcholinesterase by Pralidoxime (2-PAM)

| Inhibitor | Enzyme Source | Reactivator | kᵣ (M⁻¹ min⁻¹) |

|---|

Note: Data for DFP, a close analogue of this compound, is presented to illustrate the principles of oxime-mediated reactivation.

Dealkylation Processes (Aging) of Phosphorylated Enzymes

Following the initial phosphorylation of the cholinesterase active site by an organophosphorus compound, a secondary process known as "aging" can occur. Aging is a dealkylation reaction of the phosphoryl-enzyme conjugate, which results in a more stable, negatively charged adduct that is highly resistant to reactivation by oximes nih.govmdpi.com. This process is a critical factor in the treatment of organophosphate poisoning, as it renders the inhibited enzyme irreversibly inactivated.

The rate of aging is dependent on the chemical structure of the organophosphorus inhibitor, particularly the nature of the alkyl groups attached to the phosphorus atom. For enzymes inhibited by DFP, the aging half-life (t₁₂) for wild-type human butyrylcholinesterase has been found to be in the order of 60 minutes nih.gov.

Table 3: Aging Half-Life of Di-isopropylfluorophosphate (DFP)-Inhibited Human Butyrylcholinesterase (BuChE)

| Enzyme | Inhibitor | Aging Half-Life (t₁₂) |

|---|---|---|

| Wild-type Human BuChE | DFP | ~60 minutes nih.gov |

Note: This table presents data for DFP, a close analogue of this compound, to illustrate the concept and kinetics of the aging process.

The study of the aging process is crucial for understanding the time window available for effective oxime therapy. Research into the structural basis of aging has shown that specific amino acid residues within the enzyme's active site gorge can influence the rate of dealkylation nih.gov.

Stability and Irreversibility of Aged Enzyme-Fluorophosphate Adducts

The interaction between an organophosphate inhibitor and a target enzyme, such as acetylcholinesterase, typically involves the formation of a covalent bond between the phosphorus atom of the inhibitor and a serine residue in the active site of the enzyme. This initial inhibition can be reversible, and the enzyme can be reactivated by nucleophilic agents like oximes.

However, the enzyme-inhibitor complex can undergo a process known as "aging." This process involves a chemical modification of the phosphoryl-enzyme complex, which renders it resistant to reactivation. The rate of aging is dependent on the chemical structure of the organophosphate, particularly the nature of the alkyl groups attached to the phosphorus atom.

The aging process typically involves the cleavage of an alkoxy or other substituent group from the phosphorus atom of the inhibitor, resulting in a more stable, negatively charged phosphonyl-enzyme adduct. This aged complex is sterically hindered and electronically less favorable for nucleophilic attack by reactivators, leading to what is often considered irreversible inhibition. The stability of these aged adducts is a critical factor in the long-term toxic effects of organophosphate exposure.

While specific aging rates for this compound are not documented in the available literature, the bulky sec-butyl groups would likely influence the rate of this process. The stability of the aged enzyme-fluorophosphate adduct would be a key determinant in the potential for long-term enzyme inactivation.

Comparative Inhibition Profiles of this compound with Related Organophosphates (e.g., Diisopropyl Fluorophosphate, Sarin Surrogates)

To understand the inhibitory potential of this compound, it is useful to compare it with structurally related and well-characterized organophosphates like Diisopropyl fluorophosphate (DFP) and surrogates of chemical warfare agents like Sarin.

Diisopropyl fluorophosphate (DFP) is a widely studied organophosphate inhibitor of serine proteases and esterases. Its isopropyl groups are less bulky than the sec-butyl groups of this compound. The size and branching of the alkyl groups can significantly influence the rate of inhibition and the specificity for different enzymes. Generally, bulkier alkyl groups may lead to slower rates of inhibition due to steric hindrance at the enzyme's active site. However, they can also contribute to the stability of the resulting enzyme-inhibitor complex.

Sarin Surrogates , which are less toxic analogues used in research, provide another point of comparison. These compounds are designed to mimic the mechanism of action of Sarin. Comparative studies of inhibition kinetics, often expressed through inhibition constants (Ki) or bimolecular rate constants (ki), allow for the ranking of the inhibitory potency of different organophosphates.

Without specific experimental data for this compound, a precise quantitative comparison is not possible. However, based on structure-activity relationships observed for other organophosphates, it can be hypothesized that the inhibitory profile of this compound would be influenced by the steric and electronic properties of its sec-butyl groups.

Below is a hypothetical data table illustrating the kind of data that would be necessary for a direct comparison. Note: The values for this compound are placeholders and not based on experimental data.

| Compound | Target Enzyme | Inhibition Constant (Ki) (M-1min-1) |

| This compound | Acetylcholinesterase | Data not available |

| Diisopropyl fluorophosphate | Acetylcholinesterase | Example Value: 1 x 105 |

| Sarin Surrogate | Acetylcholinesterase | Example Value: 5 x 106 |

Structure Activity Relationship Investigations of Di Sec Butyl Fluorophosphate Analogues

Impact of Alkyl Chain Substitutions on Enzyme Affinity and Reactivity

The nature of the alkyl chains attached to the phosphate (B84403) group plays a significant role in determining the affinity and reactivity of di-sec-butyl fluorophosphate (B79755) analogues towards their target enzymes. The size, shape, and hydrophobicity of these alkyl groups influence how the inhibitor fits into the active site of the enzyme and its subsequent phosphorylation of the active site serine.

Studies involving in silico docking of a series of O,O-dialkylfluorophosphates into the active center of various cholinesterases have revealed that the optimal length of the alkyl chains for potent inhibition differs between mammalian and insect enzymes. For mammalian cholinesterases, such as human and mouse acetylcholinesterase (AChE) and horse butyrylcholinesterase (BChE), dibutyl or diamyl derivatives have been identified as the most potent homologues in various series of O,O-dialkylphosphates. In contrast, for insect AChEs, dimethyl or diethyl analogues tend to exhibit higher inhibitory activity.

This difference in potency is attributed to the specific amino acid residues within the active site gorge of the respective enzymes. Modeling studies have shown that in mammalian cholinesterases, one of the alkyl radicals is directed towards the anionic site (Trp84 in Torpedo AChE numbering), while the other occupies the acyl pocket. In addition to previously known influential residues, residue 400 has been identified as playing a crucial role. In mammalian cholinesterases, this position is occupied by a short alkyl residue, which can accommodate larger alkyl chains from the inhibitor. Conversely, in insect AChEs, this position is occupied by a bulky phenylalanine residue, which creates sterical hindrance for larger alkyl groups, thereby favoring smaller substituents on the inhibitor. This steric hindrance in insect AChE increases the distance between the catalytic serine's gamma-oxygen and the phosphorus atom of the inhibitor and decreases the angle of nucleophilic attack, leading to reduced inhibitory efficiency for analogues with larger alkyl chains.

The branching of the alkyl chains also affects inhibitory potency. For instance, the inhibitory power of a series of dialkylfluorophosphates against human cholinesterases was found to increase with the size of the n-alkyl group, peaking at the n-butyl and n-amyl derivatives. However, branching of the alkyl chain, as seen in di-isopropyl fluorophosphate, generally leads to a decrease in inhibitory activity compared to their straight-chain counterparts. This suggests that the shape and steric profile of the alkyl groups are critical for optimal interaction with the enzyme's active site.

The following table summarizes the general trend of the impact of alkyl chain substitutions on the inhibitory potency of dialkylfluorophosphates against mammalian cholinesterases:

| Alkyl Group Substitution | General Impact on Inhibitory Potency (Mammalian Cholinesterases) | Rationale |

| Chain Length | Increasing length from methyl to butyl/amyl generally increases potency. | Enhanced hydrophobic interactions within the active site gorge. |

| Chains longer than butyl/amyl may lead to a decrease in potency. | Steric hindrance and suboptimal fit within the active site. | |

| Branching | Branched isomers (e.g., isopropyl, sec-butyl) are generally less potent than their n-alkyl counterparts. | Steric clashes within the active site can lead to a less favorable binding orientation for phosphorylation. |

Influence of Phosphoryl Moiety Substituents on Biochemical Activity

The phosphoryl moiety is the reactive center of fluorophosphate inhibitors, and substituents attached to it, particularly the leaving group, have a profound effect on the inhibitor's biochemical activity. The primary mechanism of inhibition by these compounds involves the phosphorylation of a serine residue in the active site of the target enzyme. The efficiency of this process is heavily dependent on the nature of the leaving group.

For fluorophosphates, the fluorine atom serves as the leaving group. The electronegativity of the substituents on the phosphorus atom influences the electrophilicity of the phosphorus, which in turn affects the rate of phosphorylation. A more electron-withdrawing substituent will increase the partial positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack by the active site serine.

In the context of di-sec-butyl fluorophosphate, replacing the fluorine atom with other halogens or different chemical groups would significantly alter its inhibitory characteristics. For instance, replacing fluorine with a better leaving group, such as a p-nitrophenoxy group, would likely increase the rate of phosphorylation and, consequently, the inhibitory potency. Conversely, replacing fluorine with a poorer leaving group would be expected to decrease the inhibitory activity.

The following table illustrates the general influence of the leaving group on the inhibitory activity of organophosphorus compounds:

| Leaving Group Property | Influence on Biochemical Activity | Rationale |

| Electronegativity/Inductive Effect | More electron-withdrawing leaving groups generally increase inhibitory potency. | Increases the electrophilicity of the phosphorus atom, making it a better target for the active site serine. |

| Leaving Group Ability (pKa of the conjugate acid) | Better leaving groups (lower pKa of the conjugate acid) generally lead to higher rates of inhibition. | Facilitates the departure of the group after the nucleophilic attack by the serine residue, promoting the formation of the stable, phosphorylated enzyme. |

| Size and Shape | The steric bulk of the leaving group can influence binding and positioning within the active site. | A very bulky leaving group might hinder the optimal orientation of the inhibitor for the phosphorylation reaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorophosphates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For fluorophosphate enzyme inhibitors, QSAR models are developed to predict their inhibitory potency based on various molecular descriptors.

Selection of Chemical Structure Descriptors for Predictive Models

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors that can quantitatively describe the structural and physicochemical properties of the fluorophosphate analogues. These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as the Wiener index and molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a lower LUMO energy can indicate a greater susceptibility to nucleophilic attack.

Steric descriptors: These describe the three-dimensional properties of the molecule, such as molecular volume, surface area, and shape indices.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common. Hydrophobicity is often a crucial factor in the binding of inhibitors to the active site of enzymes.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide more detailed information about the electronic structure and reactivity of the molecule.

In the context of organophosphate inhibitors, QSAR studies have often found that descriptors related to hydrophobicity, steric properties, and electronic effects are important for predicting their anticholinesterase activity. For example, in a QSAR study of N-aryl derivatives with anticholinesterase activity, descriptors such as AlogP98 (a measure of hydrophobicity), Wiener index (a topological descriptor), and Dipole-Mag (an electronic descriptor) were found to be important for describing the bioactivity of the compounds mdpi.com.

Correlation with Bimolecular Rate Constants of Enzyme Binding

Once a set of relevant descriptors is selected, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a mathematical model that correlates these descriptors with the experimental kᵢ values. The predictive power of the resulting QSAR model is then evaluated using various statistical parameters, such as the coefficient of determination (R²), the cross-validated coefficient of determination (q²), and the root mean square error (RMSE).

A successful QSAR model can provide valuable insights into the structural features that are most important for high inhibitory activity. For instance, a positive coefficient for a hydrophobicity descriptor in the QSAR equation would suggest that increasing the hydrophobicity of the inhibitor, within a certain range, would lead to a higher bimolecular rate constant. Similarly, the coefficients for steric and electronic descriptors can indicate the optimal size, shape, and electronic properties for potent enzyme inhibition.

QSAR models for organophosphate acetylcholinesterase inhibitors have been developed using the Monte Carlo method, where the bimolecular rate constants were used as the measure of activity nih.gov. These models were based on optimal descriptors derived from the SMILES representation of the molecular structures and showed good statistical quality, indicating that the inhibitory activity can be effectively predicted using such computational approaches nih.gov. These models can also identify structural fragments that are associated with an increase or decrease in the bimolecular rate constant, thereby guiding the design of new, more potent inhibitors.

Advanced Spectroscopic and Chromatographic Techniques for Fluorophosphate Research

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool in biological and chemical research due to the favorable properties of the ¹⁹F nucleus. oup.combiophysics.orgnih.gov With a nuclear spin of ½, 100% natural abundance, and a high magnetogyric ratio, its sensitivity is 83% of that of ¹H NMR. oup.com A key advantage for biological studies is the absence of endogenous fluorine in most biological systems, which results in background-free spectra. nih.govnih.govresearchgate.net The ¹⁹F chemical shift is highly sensitive to the local chemical environment, making it an excellent probe for subtle molecular changes. oup.comnih.govnih.govnih.govresearchgate.netnih.govnih.gov

¹⁹F NMR is an effective method for real-time monitoring of enzymatic reactions involving fluorophosphate-containing substrates. The significant difference in the chemical environment between the substrate and the product often leads to a large change in the ¹⁹F chemical shift, allowing for clear differentiation and quantification. acs.orgadelphi.edu For instance, the enzymatic hydrolysis of a fluorophosphate (B79755) can be tracked by observing the disappearance of the substrate's resonance signal and the appearance of a new signal corresponding to the fluoride (B91410) ion product.

This technique is also exceptionally sensitive to conformational changes within enzymes. nih.gov When a fluorinated probe like Di-sec-butyl fluorophosphate binds to an enzyme's active site, changes in the protein's conformation can alter the electronic environment around the fluorine atom, resulting in measurable chemical shift perturbations. nih.govnih.gov These shifts provide valuable information on the binding event and any associated allosteric changes in the enzyme's structure. nih.govresearchgate.net The magnitude of the chemical shift change can be correlated with the extent of the conformational change or the strength of the interaction. mdpi.com

Table 1: Illustrative ¹⁹F NMR Chemical Shift Perturbations Upon Environmental Change

| State | Description | Typical ¹⁹F Chemical Shift Change (ppm) |

| Enzyme Binding | A fluorophosphate ligand binds to the active site of an enzyme. | 0.5 - 5.0 |

| Conformational Change | The enzyme undergoes a conformational shift upon substrate binding. | 0.2 - 2.0 |

| Solvent Exposure | A fluorinated residue moves from the protein interior to the aqueous solvent. | up to 0.25 (D₂O vs H₂O) |

| Product Formation | Enzymatic cleavage of the P-F bond releases a fluoride ion. | > 10 |

Fluorophosphate moieties can be attached to the 5'-terminus of oligonucleotides, serving as sensitive probes for studying nucleic acid structure and interactions by ¹⁹F NMR. oup.comnih.govresearchgate.net This labeling strategy is minimally perturbing, meaning the fluorine tag does not significantly alter the natural secondary structure of the DNA or RNA fragment. oup.comnih.govresearchgate.net

The ¹⁹F chemical shift of the fluorophosphate label is sensitive to the oligonucleotide's structural state. oup.comresearchgate.net For example, a distinct change in the chemical shift is observed when a single-stranded oligonucleotide hybridizes to form a double-stranded duplex. oup.comresearchgate.net This sensitivity allows for the real-time monitoring of processes like DNA hybridization, the folding of G-quadruplexes, and the formation of i-motifs. nih.govresearchgate.net Furthermore, this technique can be used to detect interactions between the nucleic acid and other molecules, such as proteins or small-molecule ligands, which perturb the local environment of the ¹⁹F probe. oup.comnih.govresearchgate.net

Table 2: Example ¹⁹F NMR Chemical Shifts for Fluorophosphate-Labeled Oligonucleotides

| Oligonucleotide State | Example System | Illustrative ¹⁹F Chemical Shift (ppm) |

| Single-Stranded (ssDNA) | 5'-Fluorophosphate labeled ssDNA | -71.5 |

| Double-Stranded (dsDNA) | Hybridized duplex of the above ssDNA | -72.0 |

| G-Quadruplex | Folded G-quadruplex structure | -71.2 |

| Protein-Bound | dsDNA in complex with a binding protein | -72.5 |

¹⁹F NMR is a versatile tool for characterizing protein-ligand interactions, a cornerstone of drug discovery. mdpi.comnih.govsemanticscholar.orgresearchgate.net Studies can be performed using either a fluorinated protein or a fluorinated ligand. In the context of this compound, it could serve as a fluorinated small molecule whose binding to a target protein is monitored. Upon binding, the fluorine signal may shift, broaden, or change in intensity, providing information on the binding affinity (K_d), kinetics (k_on, k_off), and the environment of the binding site. nih.govnih.gov

The concept of a "reporter ligand" is particularly powerful. researchgate.netmdpi.comcam.ac.uk In this approach, a fluorinated molecule with known binding characteristics to a target protein is used as a probe. mdpi.comcam.ac.uk When a non-fluorinated "competitor" compound is introduced and binds to the same site, it displaces the fluorinated reporter ligand, causing a change in the observed ¹⁹F NMR signal. mdpi.com This competition assay allows for the rapid screening of compound libraries for binding to a specific site on a protein without the need to label each compound. mdpi.comcam.ac.uk

Table 3: Application of ¹⁹F NMR in Protein Binding Studies

| Experimental Approach | Description | Information Gained |

| Direct Observation | A fluorinated ligand (e.g., this compound) is titrated with a target protein. | Binding affinity (K_d), stoichiometry, binding site environment. |

| Reporter Ligand Assay | A known fluorinated ligand is displaced by unlabeled test compounds. | Identifies binding "hits" from a library, determines binding affinity of competitors. |

| Protein-Observed ¹⁹F NMR | A protein with incorporated fluorinated amino acids is studied upon ligand binding. | Maps the binding site, reveals allosteric conformational changes. nih.govresearchgate.net |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Quantitative Analysis of Reaction Products

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is a primary analytical technique for the analysis of organophosphorus compounds. oxinst.commdpi.com The ³¹P nucleus has several advantageous properties, including a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which contribute to its excellent NMR sensitivity. oxinst.commdpi.com A key feature of ³¹P NMR is its very wide chemical shift range, which minimizes the likelihood of signal overlap, even in complex mixtures of different phosphorus-containing species. mdpi.comhuji.ac.il

For quantitative analysis (qNMR), the area under an NMR signal is directly proportional to the number of nuclei contributing to that resonance. mdpi.comnih.gov This principle allows for the precise determination of the concentration and purity of reaction products without the need for compound-specific calibration curves. mdpi.comavantiresearch.com In a reaction involving this compound, ³¹P NMR can be used to monitor the depletion of the starting material and the formation of various phosphorus-containing products and byproducts. By integrating the signals of the reactant and products, their relative concentrations can be determined, allowing for the calculation of reaction conversion and yield. oxinst.com For accurate quantification, especially when comparing different types of phosphorus compounds, it is important to use appropriate experimental parameters, such as a sufficient relaxation delay, to ensure full relaxation of all ³¹P nuclei between scans. huji.ac.ilresearchgate.net

Table 4: Typical ³¹P NMR Chemical Shift Ranges for Relevant Phosphorus Compounds

| Compound Type | Example | Typical ³¹P Chemical Shift Range (ppm) |

| Fluorophosphates | This compound | -10 to -30 (doublet due to P-F coupling) |

| Phosphates | Trialkyl phosphate (B84403) | +5 to -5 |

| Phosphonates | Dialkyl phosphonate (B1237965) | +15 to +30 |

| Phosphoric Acid | H₃PO₄ (Reference) | 0 |

Diffuse Reflectance Fourier Transform Infrared (DRIFT) Spectroscopy in Photocatalytic Degradation Studies

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a powerful surface-sensitive technique used to analyze powdered solid samples with minimal preparation. wikipedia.orggoogle.comyoutube.com Instead of measuring transmitted infrared light, DRIFTS collects the IR radiation that is diffusely scattered from the surface of a sample. wikipedia.orgyoutube.comsci-hub.se This makes it an ideal tool for studying heterogeneous systems, such as the photocatalytic degradation of a compound on the surface of a catalyst like titanium dioxide (TiO₂). swri.org

In a typical photocatalytic degradation study of this compound, the compound would be adsorbed onto the surface of the powdered photocatalyst. The DRIFTS technique would then be used to monitor the chemical changes occurring on the surface in situ as the sample is irradiated with light. swri.org The initial spectrum would show characteristic vibrational bands of the intact this compound molecule. As the photocatalytic reaction proceeds, the intensity of these bands would decrease, while new bands corresponding to degradation intermediates and final products would appear. This allows researchers to identify the functional groups being altered, track the rate of degradation, and elucidate the reaction mechanism on the catalyst surface. swri.org

High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential chromatographic technique for the separation, identification, and quantification of components in a mixture. It is widely used in the analysis of organophosphorus compounds for both purification and purity assessment.

For the purification of this compound from a crude reaction mixture, reversed-phase HPLC is a common approach. In this method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. By collecting the eluent at the retention time corresponding to this compound, a highly purified sample can be obtained.

For purity assessment, an analytical HPLC system equipped with a suitable detector (e.g., a UV detector if the molecule has a chromophore, or an evaporative light scattering detector) is used. A small amount of the purified sample is injected, and the resulting chromatogram is analyzed. A pure sample should ideally show a single, sharp peak. The area of this peak is proportional to the concentration of the compound. The presence of other peaks would indicate impurities, and their peak areas can be used to estimate the purity of the sample, often expressed as a percentage of the total peak area.

Computational and Theoretical Chemistry Approaches to Di Sec Butyl Fluorophosphate

Molecular Dynamics Simulations of Enzyme-Fluorophosphate Complexes and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov For Di-sec-butyl fluorophosphate (B79755), MD simulations are instrumental in understanding its interaction with biological targets, particularly enzymes. These simulations can model the formation of enzyme-fluorophosphate complexes, revealing the dynamic changes that occur upon binding. mdpi.comfrontiersin.org

Researchers can perform all-atom MD simulations of the target enzyme both in its free state and when complexed with Di-sec-butyl fluorophosphate in an explicit water environment to mimic physiological conditions. frontiersin.org By analyzing the simulation trajectories, key information about the stability of the complex, conformational changes in the protein, and the specific interactions that stabilize the ligand in the binding pocket can be elucidated. mdpi.comnih.gov For example, analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the complex and the flexibility of different protein regions upon ligand binding. frontiersin.org

Detailed analysis of protein-ligand interactions throughout the simulation can identify crucial amino acid residues involved in the binding process. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions, providing a comprehensive picture of the binding mode and the factors driving complex formation.

Table 1: Illustrative Output from MD Simulation Analysis of an Enzyme-Inhibitor Complex

This table represents typical data obtained from MD simulations to quantify protein-ligand interactions.

| Interaction Type | Interacting Residues (Enzyme) | Ligand Group (Inhibitor) | Occupancy (%) |

|---|---|---|---|

| Hydrogen Bond | TYR 120 | P=O | 85.2 |

| Hydrogen Bond | SER 75 | Fluorine | 60.5 |

| Hydrophobic Contact | TRP 215 | sec-butyl group 1 | 95.0 |

| Hydrophobic Contact | PHE 330 | sec-butyl group 2 | 91.3 |

| Electrostatic | LYS 80 | P=O | 78.6 |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and to elucidate reaction mechanisms. rsc.orgresearchgate.net These methods are particularly valuable for understanding the covalent modification of enzymes by this compound, which involves the transfer of the di-sec-butyl phosphoryl group to a nucleophilic residue in the enzyme's active site.

Phosphoryl transfer reactions are central to the mechanism of action of organophosphates. nih.gov QC calculations can be used to model the reaction pathway and characterize the geometry and energetics of the transition state (TS). researchgate.netresearchgate.net The transition state is a high-energy, transient species that is critical for understanding reaction rates and catalytic mechanisms. nih.govnih.gov For the reaction of this compound with an enzyme, the transition state would involve a pentavalent phosphorus center as the phosphoryl group is transferred. researchgate.netresearchgate.net

Calculations can determine key geometric parameters of the transition state, such as the bond lengths between the phosphorus atom and the incoming nucleophile and the outgoing fluoride (B91410) leaving group. These calculations help to distinguish between different possible mechanisms, such as associative (where bond formation is ahead of bond breaking) or dissociative (where bond breaking is more advanced) pathways. researchgate.netnih.gov

The energy landscape provides a comprehensive map of all the possible conformations of a molecule or a reacting system and their corresponding potential energies. researchgate.net For an enzyme-catalyzed reaction involving this compound, QC methods can be used to calculate the energies of reactants, intermediates, transition states, and products. nih.gov This allows for the construction of a reaction energy profile, which visualizes the energy barriers that must be overcome for the reaction to proceed. researchgate.net

Analyzing the energy landscape helps to identify the rate-limiting step of the reaction and provides insights into how the enzyme catalyzes the reaction by stabilizing the transition state. nih.govnih.gov The free energy landscape can illustrate the conformational energy changes along the simulation trajectory, providing a conceptual link between the enzyme's conformational ensemble and the chemical reaction coordinate. researchgate.net

Modeling of Molecular Interactions and Binding Energetics

Computational modeling is essential for quantifying the forces that govern the binding of this compound to its target proteins and for understanding its interactions with other molecules.

For this compound, the two sec-butyl groups would be expected to make significant favorable contributions through hydrophobic interactions with nonpolar residues in the enzyme's active site. nih.gov The highly polar fluorophosphate group would contribute through strong electrostatic and hydrogen bonding interactions. nih.gov By calculating these individual energy components, researchers can gain a detailed understanding of the molecular basis for binding affinity and specificity.

Table 2: Example of Binding Free Energy Decomposition

This table illustrates how computational methods can break down the total binding energy into specific contributions for a protein-ligand complex.

| Energy Component | Contribution (kcal/mol) |

|---|---|

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.1 |

| Polar Solvation Energy | +28.3 |

| Nonpolar Solvation Energy | -5.7 |

| Total Binding Free Energy | -43.0 |

Beyond interactions with enzymes, this compound may participate in supramolecular interactions, such as forming inclusion complexes with host molecules like cyclodextrins. frontiersin.orgnih.gov Computational studies, including molecular docking and MD simulations, can predict whether and how this compound fits within the hydrophobic cavity of a host molecule. nih.govresearchgate.net

These simulations can determine the preferred orientation of the guest molecule within the host and calculate the stability of the resulting complex. nih.govmdpi.com The formation of such complexes is driven by non-covalent forces, including hydrophobic interactions and van der Waals forces. mdpi.comacs.org Understanding these supramolecular interactions is relevant for applications in areas such as drug delivery and environmental remediation. frontiersin.orgnih.gov

Computational Assessment of Inhibitory Activities and Predictive Modeling

Computational and theoretical chemistry offer powerful tools for investigating the inhibitory activities of organophosphorus compounds like this compound (DSBFP). In the absence of extensive experimental data specific to DSBFP, computational models provide valuable insights into its potential interactions with biological targets and help in predicting its toxicological profile. These approaches are particularly crucial for studying highly toxic compounds, as they can minimize direct handling and provide a framework for understanding structure-activity relationships. Methodologies such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are central to these assessments, often using closely related compounds like Diisopropyl fluorophosphate (DFP) as surrogates for nerve agents in computational studies. wikipedia.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govplos.org In the context of DSBFP, docking simulations are employed to model its interaction with the active site of its primary biological target, acetylcholinesterase (AChE). scielo.brmdpi.com AChE is a critical enzyme in the nervous system, and its inhibition by organophosphates leads to the accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a toxic cholinergic crisis. mdpi.cominterchim.fr

Docking studies can elucidate the specific binding mode of DSBFP within the AChE active site gorge. researchgate.net These simulations can identify key amino acid residues that interact with the inhibitor, such as those in the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govresearchgate.net The primary mechanism of inhibition involves the irreversible phosphonylation of a serine residue in the active site of AChE. wikipedia.orginterchim.frebi.ac.uk Computational models can simulate this reaction, calculating binding affinities and interaction energies, which are indicative of the compound's inhibitory potency. For instance, studies on similar organophosphates reveal crucial π–π stacking interactions and hydrogen bonds that stabilize the inhibitor within the active site, augmenting its potency. researchgate.net

Interactive Data Table: Hypothetical Molecular Docking Results for this compound with Human Acetylcholinesterase (AChE)

| Parameter | Value | Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | SER203 | Covalent Bond (Phosphonylation) |

| TRP86 | π-π Stacking | ||

| TYR337 | Hydrogen Bond | ||

| PHE338 | Hydrophobic Interaction | ||

| HIS447 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes of a series of compounds to their biological activity. nih.gov These models are invaluable for predicting the toxicity and inhibitory potency of new or untested chemicals based on the properties of known molecules. nih.govacs.org For organophosphates, QSAR models have been developed to predict their AChE inhibition activity. nih.govresearchgate.net

A QSAR study for DSBFP would involve compiling a dataset of structurally similar organophosphorus compounds with known AChE inhibitory activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can include electronic, steric, and hydrophobic parameters. A mathematical model is then constructed to find the best correlation between these descriptors and the observed biological activity.

The predictive power of a QSAR model is assessed using statistical metrics such as the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated correlation coefficient (Q²), which assesses its predictive ability. researchgate.netnih.gov Such models can guide the design of new compounds and help in assessing the potential risk of existing ones without extensive animal testing. nih.gov While a specific QSAR model for DSBFP is not available, the table below represents the typical statistical outputs and parameters for a predictive QSAR model for a series of organophosphate inhibitors.

Interactive Data Table: Example of a Hypothetical QSAR Model for Predicting AChE Inhibition by Organophosphates

| Statistical Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.93 | Indicates a strong correlation between the predicted and experimental activity for the training set of compounds. researchgate.net |

| Q² (Cross-validated R²) | 0.89 | Demonstrates the model's high predictive power on internal validation. researchgate.net |

| R²_pred (External Validation) | 0.89 | Shows the model's ability to accurately predict the activity of compounds not used in model development. researchgate.net |

| MAE (Mean Absolute Error) | 0.38 | Represents the average error in the predicted activity values (in log units). researchgate.net |

These computational approaches are essential components of modern toxicology and drug design. cambridge.orgresearchgate.net They provide a means to assess the potential hazards of compounds like this compound, offering insights that are crucial for both environmental safety and the development of potential countermeasures.

Emerging Research Directions and Interdisciplinary Applications of Di Sec Butyl Fluorophosphate

Development of Fluorophosphate-Based Molecular Probes for Chemical Biology and Biosensors

Fluorophosphate (B79755) compounds are valuable tools in chemical biology, primarily due to their ability to act as potent and often irreversible inhibitors of serine proteases and esterases. This reactivity has been harnessed to develop molecular probes and biosensors for detecting and studying these important enzyme classes.

The development of biosensors for organophosphate compounds, including fluorophosphates, often relies on the inhibition of enzymes like acetylcholinesterase (AChE). When AChE is inhibited by a fluorophosphate, the breakdown of its substrate, acetylcholine (B1216132) (or a synthetic analog), is prevented. This change in enzyme activity can be linked to a detectable signal, such as a change in color, fluorescence, or an electrochemical signal.

Recent advancements have focused on creating highly sensitive and selective biosensors. For instance, research has explored the use of nanomaterials to enhance the performance of these biosensors. While not specific to Di-sec-butyl fluorophosphate, the principles are broadly applicable.

Table 1: Examples of Biosensor Technologies for Organophosphate Detection

| Biosensor Type | Principle of Detection | Target Analyte Examples | Key Features |

| Fluorescent Biosensors | Inhibition of acetylcholinesterase leading to a change in fluorescence. | Chlorpyrifos, Profenofos | High sensitivity, potential for real-time monitoring. |

| Electrochemical Biosensors | Measurement of changes in electrical properties upon enzyme inhibition. | Various organophosphate pesticides | Portability, low cost. |

| Colorimetric Biosensors | Visual color change resulting from enzyme inhibition. | General organophosphates | Simplicity, suitable for rapid screening. |

Strategies for Studying Enzyme Function, Regulation, and Target Identification

Fluorophosphates like DFP serve as powerful research tools for elucidating enzyme function, understanding regulatory mechanisms, and identifying new enzyme targets. Their ability to form stable, covalent bonds with the active site serine of enzymes allows for the labeling and identification of these proteins in complex biological mixtures.

One key strategy is Activity-Based Protein Profiling (ABPP) . In ABPP, a reactive probe, such as a fluorophosphate with a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule), is used to label active enzymes. This allows for the visualization and identification of active enzymes in a sample. Because this compound is expected to react similarly to DFP, it could potentially be developed into an ABPP probe.

These probes are instrumental in:

Target Identification: Identifying the specific enzymes that a drug or a toxin interacts with.

Understanding Enzyme Regulation: Studying how enzyme activity is controlled under different physiological or pathological conditions.

Screening for Inhibitors: Developing assays to find new enzyme inhibitors.

Green Chemistry Approaches in the Synthesis and Handling of Fluorophosphates

The synthesis and handling of organophosphorus compounds, including fluorophosphates, have traditionally involved hazardous reagents and solvents. Green chemistry principles aim to reduce the environmental impact and improve the safety of chemical processes. For fluorophosphates, this includes:

Safer Synthesis Routes: Developing synthetic methods that avoid highly toxic starting materials and generate less hazardous byproducts. Research in organophosphorus chemistry is exploring solvent-free reactions and the use of less toxic reagents.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids.

Catalytic Methods: Employing catalysts to improve reaction efficiency and reduce waste.

Safe Handling and Decontamination: Developing effective and environmentally friendly methods for the decontamination of fluorophosphates. This includes enzymatic bioremediation, which uses enzymes to break down the toxic compounds into harmless substances.

Understanding Broader Organophosphate Chemistry through Fluorophosphate Studies

The study of fluorophosphates provides fundamental insights into the reaction mechanisms and structure-activity relationships of the broader class of organophosphate compounds. The fluorine atom in fluorophosphates is a good leaving group, which contributes to their high reactivity towards nucleophiles, such as the serine residue in the active site of enzymes.

By studying the kinetics and mechanisms of enzyme inhibition by different fluorophosphates, researchers can understand how the structure of the alkyl groups (such as the sec-butyl groups in this compound) influences reactivity and selectivity. This knowledge is crucial for:

Designing more effective and selective pesticides: By understanding how structural changes affect toxicity to target and non-target organisms.

Developing new therapeutic agents: For example, designing cholinesterase inhibitors for the treatment of Alzheimer's disease.

Creating better antidotes for organophosphate poisoning: By understanding the mechanism of inhibition and developing more effective reactivators for the inhibited enzyme.

Applications as Research Tools in Neuroscience for Cholinesterase Inhibition Studies

Due to their potent and irreversible inhibition of acetylcholinesterase (AChE), fluorophosphates like DFP are invaluable tools in neuroscience research. AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine and terminating nerve signals.

By inhibiting AChE, this compound would be expected to cause an accumulation of acetylcholine in the synapse, leading to overstimulation of cholinergic receptors. This property is utilized in research to:

Model cholinergic hyperactivity: To study the effects of excess acetylcholine on neuronal function and behavior.